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molecular formula C17H14BrNO4 B571652 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 926319-53-1

6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B571652
M. Wt: 376.206
InChI Key: BSFCOXSPKRDYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420809B2

Procedure details

12.00 kg (40.36 mol) 8-acetyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one 3a are dissolved in 108 l 1,4-dioxane. Then a solution of 24.33 kg (50.45 mol) tetrabutylammonium tribromide in 48 l of 1,4-dioxane and 12 l methanol is metered into the suspension at 20° C. The reactor contents are stirred for 2 hours at 20° C. Then 72 l water are added at 20° C. within 15 minutes. After cooling to 3° C. the mixture is stirred for 1 hour, centrifuged and washed with a mixture of 9 l of 1,4-dioxane and 4.5 l water. Then it is washed with 60 l water and dried in vacuo at 50° C.
Quantity
12 kg
Type
reactant
Reaction Step One
Quantity
108 L
Type
solvent
Reaction Step One
Quantity
24.33 kg
Type
reactant
Reaction Step Two
Name
Quantity
72 L
Type
reactant
Reaction Step Three
Quantity
48 L
Type
solvent
Reaction Step Four
Quantity
12 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:13]2[O:12][CH2:11][C:10](=[O:14])[NH:9][C:8]=2[CH:7]=[C:6]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=1)(=[O:3])[CH3:2].[Br-:23].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.O>O1CCOCC1.CO>[Br:23][CH2:2][C:1]([C:4]1[C:13]2[O:12][CH2:11][C:10](=[O:14])[NH:9][C:8]=2[CH:7]=[C:6]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=1)=[O:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
12 kg
Type
reactant
Smiles
C(C)(=O)C1=CC(=CC=2NC(COC21)=O)OCC2=CC=CC=C2
Name
Quantity
108 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
24.33 kg
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
72 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
48 L
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
12 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reactor contents are stirred for 2 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is metered into the suspension at 20° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 3° C. the mixture
STIRRING
Type
STIRRING
Details
is stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
centrifuged and washed with a mixture of 9 l of 1,4-dioxane and 4.5 l water
WASH
Type
WASH
Details
Then it is washed with 60 l water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC(=O)C1=CC(=CC=2NC(COC21)=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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